3-(3-Morpholinopropyl)-2-(2,6-xylylimino)-4-thiazolidinone
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Overview
Description
3-(3-Morpholinopropyl)-2-(2,6-xylylimino)-4-thiazolidinone: is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a morpholinopropyl group and a xylylimino group, which contribute to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Morpholinopropyl)-2-(2,6-xylylimino)-4-thiazolidinone typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a carbonyl compound under acidic or basic conditions.
Introduction of Morpholinopropyl Group: The morpholinopropyl group is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholinopropyl moiety.
Introduction of Xylylimino Group: The xylylimino group is introduced via condensation reactions with an appropriate xylyl derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of solvents that facilitate the desired reactions and improve product purity.
Temperature and Pressure: Control of temperature and pressure to achieve optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3-Morpholinopropyl)-2-(2,6-xylylimino)-4-thiazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Derivatives with new functional groups.
Scientific Research Applications
3-(3-Morpholinopropyl)-2-(2,6-xylylimino)-4-thiazolidinone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-Morpholinopropyl)-2-(2,6-xylylimino)-4-thiazolidinone involves:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can affect various biochemical pathways, such as signal transduction, cell cycle regulation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Morpholinopropyl)-2-(2,4-dimethylphenylimino)-4-thiazolidinone
- 3-(3-Morpholinopropyl)-2-(2,6-dimethylphenylimino)-4-thiazolidinone
Uniqueness
3-(3-Morpholinopropyl)-2-(2,6-xylylimino)-4-thiazolidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-xylylimino group differentiates it from other similar compounds and may contribute to its unique activity profile.
Properties
CAS No. |
55469-60-8 |
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Molecular Formula |
C18H25N3O2S |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
2-(2,6-dimethylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H25N3O2S/c1-14-5-3-6-15(2)17(14)19-18-21(16(22)13-24-18)8-4-7-20-9-11-23-12-10-20/h3,5-6H,4,7-13H2,1-2H3 |
InChI Key |
XXMAAYGBBDBBIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)CS2)CCCN3CCOCC3 |
Origin of Product |
United States |
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